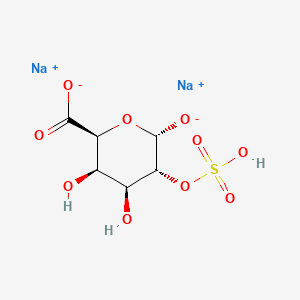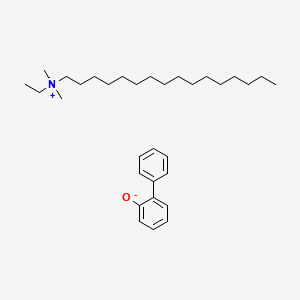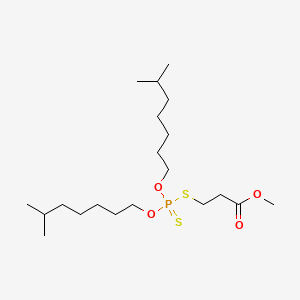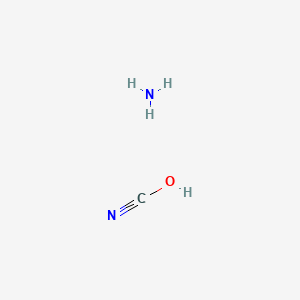
(R)-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is a complex organic compound that features a phenyl group, a trichloroethoxycarbonyl group, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid typically involves the protection of an amino group using the trichloroethoxycarbonyl (Troc) group. One common method involves reacting (2,2,2-trichloroethoxy)methyl chloride with an amine to form the protected amine. This intermediate can then be further reacted with phenylacetic acid derivatives under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing side reactions and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the trichloroethoxycarbonyl group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc in the presence of acetic acid are often used to remove the Troc group.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces free amines.
Scientific Research Applications
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid involves its interaction with specific molecular targets. The trichloroethoxycarbonyl group acts as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. Upon removal of the Troc group, the free amine can interact with enzymes, proteins, and other biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(2,2,2-Trichloroethoxy)methoxyamine: A similar compound used in the synthesis of antibacterial agents.
(2S)-3-(4-Hydroxyphenyl)-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}propanoic acid: Another compound featuring the Troc group, used in peptide synthesis.
Uniqueness
®-Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is unique due to its specific combination of functional groups, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its use as a protecting group in organic synthesis highlight its importance in scientific research.
Properties
CAS No. |
26553-34-4 |
|---|---|
Molecular Formula |
C11H10Cl3NO4 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
(2R)-2-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C11H10Cl3NO4/c12-11(13,14)6-19-10(18)15-8(9(16)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m1/s1 |
InChI Key |
LROKCBKQEZCUKI-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



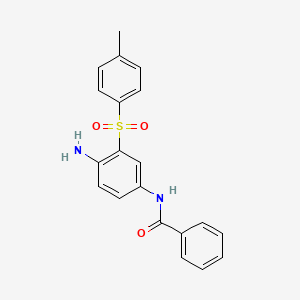

![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)




